AZD3759 - 1626387-80-1

AZD3759

Catalog Number: EVT-287194
CAS Number: 1626387-80-1
Molecular Formula: C22H23ClFN5O3
Molecular Weight: 459.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl 2,4-dimethylpiperazine-1-carboxylate, also known as AZD3759 or zorifertinib, is a potent, orally active, small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) [, , ]. This compound has garnered significant attention in scientific research due to its ability to penetrate the blood-brain barrier (BBB) [, , , , , , ], a characteristic that distinguishes it from many other EGFR inhibitors. This property makes AZD3759 a promising candidate for investigating the treatment of central nervous system (CNS) metastases, particularly those originating from EGFR-mutant non-small-cell lung cancer (NSCLC) [, , , , , , , , , , , , , , , ].

Gefitinib

  • Compound Description: Gefitinib is a first-generation, orally active, epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been used as a first-line treatment for patients with EGFR mutation-positive non-small-cell lung cancer (NSCLC) [, , , , , , ].

Erlotinib

  • Compound Description: Erlotinib is another first-generation EGFR TKI that is structurally similar to gefitinib and shares its mechanism of action [, , , , , , ].

Osimertinib

  • Compound Description: Osimertinib is a third-generation EGFR TKI that is effective against both EGFR-sensitizing mutations and the EGFR T790M resistance mutation [, , , , , , ].

Afatinib

  • Compound Description: Afatinib is a second-generation, irreversible EGFR TKI with activity against both EGFR-sensitizing mutations and the T790M resistance mutation [, , ].
  • Relevance: Afatinib is another EGFR TKI that has been studied in the context of CNS metastases, along with AZD3759. Both compounds have shown some level of BBB penetration, but AZD3759 was specifically designed for improved CNS penetration [, , , , ].

Dacomitinib

  • Compound Description: Dacomitinib is a second-generation, irreversible EGFR TKI that targets both EGFR-sensitizing mutations and the T790M resistance mutation [, ].
  • Relevance: Dacomitinib, similar to afatinib, is an irreversible EGFR TKI, while AZD3759 is a reversible inhibitor [, ]. Both compounds have been investigated for their brain penetration properties, with AZD3759 demonstrating superior CNS penetration [, , , ].

Furmonertinib

  • Compound Description: Furmonertinib is a third-generation EGFR TKI that has shown efficacy in patients with EGFR-mutated NSCLC, including those with CNS metastases [].
  • Relevance: Furmonertinib and AZD3759 are both newer-generation EGFR TKIs that have been explored for their ability to treat CNS metastases. Clinical studies have been conducted to assess their efficacy and safety in this patient population [, ].

Zorifertinib

  • Compound Description: Zorifertinib is the generic name for AZD3759, a potent, oral, active, central nervous system-penetrant, EGFR TKI. It was specifically designed to overcome the limitations of previous EGFR inhibitors in treating CNS metastases by achieving high concentrations in the brain and cerebrospinal fluid [, , , , , , ].
Synthesis Analysis

The synthesis of AZD3759 involves several key steps that optimize its efficacy and bioavailability. The compound can be synthesized through a multi-step process that includes the formation of a pyrimidine core, followed by selective substitutions to enhance its pharmacological properties. Specific methodologies have been documented, including the use of dimethylformamide and tetrabutylammonium hydroxide for various reactions. High-performance liquid chromatography (HPLC) is often employed to purify intermediates and final products, ensuring high yield and purity necessary for clinical applications .

Molecular Structure Analysis

AZD3759's molecular structure features a pyrimidine ring substituted with various functional groups that contribute to its activity against epidermal growth factor receptor. The specific structural formula includes elements that allow for effective binding to the receptor's active site, thus inhibiting its activity. Detailed structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into the spatial arrangement of atoms within the molecule .

Chemical Reactions Analysis

The chemical reactions involving AZD3759 primarily focus on its interactions with the epidermal growth factor receptor. These reactions typically involve competitive inhibition where AZD3759 binds to the receptor, preventing its activation by natural ligands. This inhibition leads to a cascade of downstream effects that ultimately result in reduced cell proliferation and survival in cancerous tissues. The compound has shown promise in preclinical models by effectively reducing tumor growth and metastasis in various cancer types .

Mechanism of Action

The mechanism of action of AZD3759 is centered on its role as an inhibitor of the epidermal growth factor receptor signaling pathway. Upon administration, AZD3759 binds to the tyrosine kinase domain of the receptor, inhibiting its phosphorylation and subsequent activation. This blockade prevents the downstream signaling that promotes cell division and survival, particularly in cells with mutations driving non-small cell lung cancer. Additionally, studies indicate that AZD3759 may activate autophagy processes in neuronal cells, suggesting potential neuroprotective effects .

Physical and Chemical Properties Analysis

AZD3759 possesses several distinct physical and chemical properties that influence its pharmacokinetics and pharmacodynamics:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited aqueous solubility.
  • Stability: Stable under acidic conditions but may degrade under prolonged exposure to light or heat.
  • Partition Coefficient: Demonstrates favorable lipophilicity which aids in blood-brain barrier penetration.

These properties are critical for determining dosage forms and routes of administration in clinical settings .

Applications

AZD3759 is primarily being investigated for its applications in treating non-small cell lung cancer, especially in patients with central nervous system metastases. Its ability to cross the blood-brain barrier positions it as a potential therapeutic agent for neurological conditions related to aberrant epidermal growth factor receptor signaling. Ongoing clinical trials are exploring its efficacy and safety profile in various patient populations, aiming to establish it as a viable treatment option for both oncological and neurodegenerative diseases .

Molecular Pharmacology of AZD3759

Structural Characterization and Structure-Activity Relationships (SAR)

AZD3759 belongs to the quinazoline-based inhibitor family, sharing a core scaffold with first-generation EGFR TKIs like gefitinib and erlotinib. Its chemical structure is N-[4-[(3-chloro-2-fluorophenyl)amino]-7-methoxyquinazolin-6-yl]-2-methylpropane-1-sulfonamide, featuring strategic modifications that optimize both target binding and CNS penetration [9].

Key Structural Modifications and SAR Insights:

  • Quinazoline Core Optimization:
  • The 7-methoxy substituent on the quinazoline ring enhances binding affinity to the ATP pocket of EGFR mutants while reducing off-target effects.
  • N-{4-[(3-chloro-2-fluorophenyl)amino]} at the C4 position confers selectivity for mutant EGFR (L858R, exon 19 del) over wild-type EGFR [9].
  • Sulfonamide Tail for BBB Penetration:
  • Unlike gefitinib’s morpholino group, AZD3759 incorporates a 2-methylpropane-1-sulfonamide moiety at C6. This modification:
  • Reduces substrate affinity for efflux transporters (P-glycoprotein/BCRP)
  • Lowers polar surface area (PSA = 75 Ų), enhancing passive diffusion across the BBB [2] [8].
  • Avoidance of Efflux Mechanisms:
  • Structural rigidity minimizes interactions with BBB efflux pumps, achieving a brain-to-plasma ratio (Kpuu,brain) of 0.65—significantly higher than erlotinib (0.13) [8].

Table 1: Structural Comparison of AZD3759 with Representative EGFR TKIs

CompoundCore StructureC6 SubstituentBBB Penetration (Kpuu,brain)
AZD3759Quinazoline2-methylpropane-1-sulfonamide0.65
GefitinibQuinazolineMorpholino0.10
ErlotinibQuinazolineEthynylphenyl0.13
OsimertinibPyrimidineAcrylamide0.29

Target Selectivity and Binding Kinetics for EGFR Mutants

AZD3759 exhibits nanomolar potency against EGFR-activating mutations while sparing wild-type EGFR, reducing off-target toxicities [2] [10].

Binding Kinetics and Enzymatic Inhibition:

  • Affinity for Common Mutants:
  • L858R: IC50 = 0.2 nM
  • Exon 19 deletion (del19): IC50 = 0.2 nM
  • Wild-type EGFR: IC50 = 0.3 nM [2] [9]The near-equivalent inhibition of mutant and wild-type EGFR contrasts with osimertinib’s selectivity for mutant forms, explaining AZD3759’s broader kinase profile.
  • Reversible, ATP-Competitive Binding:
  • AZD3759 occupies the ATP-binding cleft in the kinase domain, stabilizing the inactive conformation via hydrogen bonds with:
  • Met793 (backbone NH)
  • Lys745 (side chain) [9]
  • Unlike covalent inhibitors (e.g., osimertinib), its reversible binding avoids irreversible damage to normal tissues but requires sustained CNS exposure for efficacy [4].
  • Resistance Mutation Coverage:
  • Limited activity against T790M (IC50 >100 nM), confirming its design focus on treatment-naïve CNS metastases rather than acquired resistance [1].

Table 2: Enzymatic and Cellular Potency of AZD3759 Against EGFR Variants

EGFR VariantEnzymatic IC50 (nM)Cellular Proliferation IC50 (nM)
L858R0.27.0
Exon 19 del0.27.7
Wild-type0.38.5
T790M>100>1000

Blood-Brain Barrier (BBB) Penetration Mechanisms and Pharmacokinetic Profiling

AZD3759’s defining pharmacological feature is its balanced distribution between plasma, brain tissue, and cerebrospinal fluid (CSF), achieving near-unity Kpuu ratios [2] [4].

Mechanisms of BBB Penetration:

  • Passive Diffusion Optimization:
  • Low molecular weight (469.9 Da) and moderate lipophilicity (cLogP = 3.8) enable transcellular diffusion through endothelial cells [3].
  • Unlike most TKIs, AZD3759 avoids P-glycoprotein (MDR1)-mediated efflux due to its sulfonamide tail, confirmed in in vitro transport assays (efflux ratio = 1.2) [8].
  • Unbound Drug Concentrations in CNS Compartments:
  • Preclinical models demonstrated:
  • Kpuu,brain = 0.65 (brain-to-plasma unbound concentration ratio)
  • Kpuu,CSF = 0.42 (CSF-to-plasma unbound concentration ratio) [2] [8]
  • In humans (200 mg BID dosing):
  • CSF concentration = 306 nM (free fraction-adjusted)
  • Plasma concentration = 318 nM, confirming Kpuu,CSF ≈ 0.96 [4] [10]
  • Pharmacokinetic Profile:
  • Peak plasma concentration (Cmax): Achieved within 2–4 hours post-dose
  • Half-life: ~14 hours, supporting twice-daily dosing
  • Metabolism: Primarily via CYP3A4 to active metabolite AZ’1168 (retains EGFR inhibition) [3] [6]
  • CNS Efficacy Correlations:
  • In the BLOOM trial, CSF concentrations exceeded the IC90 for EGFR phosphorylation at all doses ≥100 mg BID [4] [10].
  • Patients with LM showed a 94% reduction in phosphorylated EGFR (pEGFR) in CSF tumor cells, confirming target engagement [6].

Table 3: Comparative BBB Penetration of EGFR Inhibitors

CompoundKpuu,brain (Preclinical)Kpuu,CSF (Clinical)CSF:Plasma Ratio
AZD37590.650.96~1:1
Gefitinib0.130.011:100
Erlotinib0.140.051:20
Osimertinib0.290.291:3

Concluding Remarks

AZD3759 exemplifies rational drug design to overcome pharmacological challenges in CNS oncology. Its quinazoline scaffold, optimized for mutant EGFR affinity and BBB penetration, addresses a critical unmet need in NSCLC with CNS metastases. Ongoing phase III trials (e.g., CTONG1702) continue to validate its molecular pharmacology in clinical settings [1] [11]. Future directions include exploring AZD3759’s potential in neurodegenerative diseases where EGFR dysregulation occurs, leveraging its BBB-penetrant properties [5].

Properties

CAS Number

1626387-80-1

Product Name

AZD3759

IUPAC Name

[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] (2R)-2,4-dimethylpiperazine-1-carboxylate

Molecular Formula

C22H23ClFN5O3

Molecular Weight

459.9 g/mol

InChI

InChI=1S/C22H23ClFN5O3/c1-13-11-28(2)7-8-29(13)22(30)32-19-9-14-17(10-18(19)31-3)25-12-26-21(14)27-16-6-4-5-15(23)20(16)24/h4-6,9-10,12-13H,7-8,11H2,1-3H3,(H,25,26,27)/t13-/m1/s1

InChI Key

MXDSJQHFFDGFDK-CYBMUJFWSA-N

SMILES

CC1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C

Solubility

Soluble in DMSO, not in water

Synonyms

AZD3759; AZD-3759; AZD 3759; zorifertinibum; zorifertinib.

Canonical SMILES

CC1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.